2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
(2-fluorophenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO3/c1-9-11-8-10(17)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVHVLCLWCXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol, 5-chloro-3-methylbenzofuran, and appropriate carboxylating agents.
Formation of Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction. This can be achieved by reacting 2-fluorophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzofuran ring.
Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position of the benzofuran ring. This can be done using reagents such as carbon dioxide or carboxylic acid derivatives in the presence of a catalyst.
Final Coupling: The final step involves coupling the 2-fluorophenyl group with the 5-chloro-3-methylbenzofuran-2-carboxylate intermediate. This can be achieved using coupling reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Group Reactivity
The 2-fluorophenyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:
Halogenated Benzofuran Core Reactivity
The 5-chloro and 3-methyl substituents direct electrophilic substitution patterns:
Nucleophilic Aromatic Substitution
Electrophilic Substitution
Benzofuran Ring Modifications
The fused oxygen heterocycle participates in ring-opening and annulation reactions:
Metal-Catalyzed Cross Couplings
The 2-fluorophenoxy group enables directed ortho-functionalization:
Biological Derivatization Pathways
Structural analogs demonstrate pharmaceutically relevant transformations:
Critical Analysis of Reactivity Trends
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Steric Effects : The 3-methyl group creates torsional strain, accelerating ring-opening reactions by 18–22% compared to unmethylated analogs .
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Electronic Effects : Combined electron-withdrawing Cl and F substituents reduce benzofuran aromaticity by 14% (NICS calculations), enhancing susceptibility to nucleophilic attack .
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Solvent Dependency : Polar aprotic solvents increase ester hydrolysis rates by 3.7-fold compared to protic solvents due to transition state stabilization .
Scientific Research Applications
Medicinal Chemistry
2-Fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate serves as a crucial scaffold in drug development. Its derivatives have shown promise in treating several conditions, including:
- Cancer: Research indicates that benzofuran derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.
- Inflammation: The compound has been studied for its anti-inflammatory properties, potentially offering new treatments for chronic inflammatory diseases.
- Infectious Diseases: Its ability to interact with biological targets makes it a candidate for developing new antimicrobial agents.
Biological Studies
This compound is utilized to investigate the interactions between benzofuran derivatives and various biological receptors and enzymes. Such studies help elucidate mechanisms of action and identify potential therapeutic targets.
Material Science
In material science, this compound is explored for its potential use in:
- Organic Electronics: The compound's electronic properties make it suitable for developing organic semiconductors.
- Sensors: Its chemical reactivity can be harnessed to create sensitive detection systems for environmental monitoring.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzofuran derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of benzofuran derivatives. The studies indicated that the compound reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Methodologies and Tools
Biological Activity
2-Fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C12H9ClF O3
- Molecular Weight : 250.65 g/mol
- CAS Number : 89197-62-6
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
The antifungal properties of the compound have also been investigated. It has shown promising results against common fungal pathogens, as highlighted in the table below:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
This indicates that the compound possesses antifungal activity, which could be beneficial in treating fungal infections .
Case Studies
A notable study evaluated the structure-activity relationship (SAR) of related benzofuran derivatives, revealing that modifications at specific positions significantly enhance biological activity. For instance, substituents like halogens were found to improve both antibacterial and antifungal efficacy .
In another case study focusing on a series of benzofuran derivatives, it was observed that compounds with electron-withdrawing groups exhibited higher antimicrobial activity compared to their electron-donating counterparts. This reinforces the importance of molecular structure in determining biological effectiveness .
Research Findings
Recent research has expanded on the potential applications of benzofuran derivatives in cancer therapy. The ability of these compounds to inhibit specific enzymes involved in cancer progression has been documented. For example, compounds similar to this compound have shown promise in inhibiting M pro (main protease) activity in SARS-CoV-2, suggesting a potential role in antiviral therapies .
Q & A
Q. What synthetic methodologies are typically employed for preparing 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate?
The synthesis of halogenated benzofuran derivatives like this compound often involves multi-step reactions. A common approach includes:
- Sulfoxide formation : Oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at low temperatures (273 K), followed by room-temperature stirring .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .
- Crystallization : Slow evaporation of acetone solutions to obtain single crystals for X-ray diffraction studies .
Key considerations: Control of reaction temperature and stoichiometric ratios of oxidizing agents to minimize side reactions.
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : SHELXL software is used for refinement, with hydrogen atoms modeled using a riding approach (C–H = 0.95–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) .
- Spectroscopy : NMR and mass spectrometry to verify molecular connectivity and purity. For example, benzofuran derivatives often exhibit distinct <sup>13</sup>C NMR signals for carbonyl groups (~160–170 ppm) and aromatic carbons .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for halogenated benzofurans, and how are they mitigated?
Challenges include:
- Disorder in substituents : Fluorine and chlorine atoms may exhibit positional disorder due to their similar electron densities. Mitigation involves high-resolution data collection (e.g., synchrotron sources) and iterative refinement using SHELXL .
- Twinned crystals : Programs like SHELXE can handle twinning by applying pseudo-merohedral algorithms .
- Thermal motion : Anisotropic refinement of heavy atoms (Cl, S) improves model accuracy .
Q. How do electronic effects of substituents (e.g., 2-fluorophenyl, 3-methyl) influence reactivity and pharmacological activity?
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the benzofuran core, enhancing interactions with biological targets like enzymes or receptors .
- Steric effects : The 3-methyl group may restrict rotational freedom, affecting binding affinity in drug-discovery contexts .
Methodological insight: Computational studies (DFT, docking) can quantify substituent effects on charge distribution and binding energies .
Q. How are contradictions in crystallographic and spectroscopic data reconciled during structural analysis?
- Discrepancies in bond lengths/angles : Cross-validation using restraints (e.g., DFIX in SHELXL) ensures geometric parameters align with chemically plausible values .
- Ambiguous NMR assignments : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals, particularly in aromatic regions .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
